molecular formula C16H15F5N4 B6460894 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2549010-20-8

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B6460894
CAS No.: 2549010-20-8
M. Wt: 358.31 g/mol
InChI Key: FWFSXNOPPBQEKE-UHFFFAOYSA-N
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Description

The compound 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine features a pyrimidine core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 2 with a piperazine ring. The piperazine moiety is further modified by a (2,4-difluorophenyl)methyl substituent. This structural configuration combines electron-withdrawing groups (fluorine, trifluoromethyl) with a flexible piperazine linker, which is common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Properties

IUPAC Name

2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5N4/c17-12-2-1-11(13(18)9-12)10-24-5-7-25(8-6-24)15-22-4-3-14(23-15)16(19,20)21/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFSXNOPPBQEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure comprises a piperazine ring linked to a pyrimidine moiety, with specific substitutions that enhance its biological activity. This article explores the biological activities, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

  • Molecular Formula: C17H21F2N5
  • Molecular Weight: 333.4 g/mol
  • CAS Number: 2549003-68-9

The unique substitution pattern of this compound, particularly the presence of the 2,4-difluorophenyl and trifluoromethyl groups, contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses. For instance, it has shown potential in inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are critical in inflammation pathways .
  • Receptor Modulation: It may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and offering potential in treating neurological disorders.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Anti-inflammatory Activity:
    • Studies have indicated that derivatives of similar structures can significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS) .
  • Anticancer Potential:
    • Compounds with similar piperazine and pyrimidine frameworks have been investigated for their anticancer properties, showing cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects:
    • The compound may exhibit neuroprotective properties by modulating neurotransmitter systems, potentially benefiting conditions like depression and anxiety disorders.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study ReferenceFindings
The compound's unique structure imparts high affinity for certain biological targets, making it a candidate for drug development in cancer and neurological disorders.
Demonstrated significant inhibition of iNOS and COX-2 in LPS-stimulated macrophages, indicating potential anti-inflammatory applications.
Similar compounds have shown promise in preclinical studies for their anticancer effects across various cell lines.

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

  • Case Study on Anti-inflammatory Effects:
    • In a study involving RAW 264.7 macrophage cells, compounds similar to this pyrimidine derivative significantly reduced the production of nitric oxide at non-cytotoxic concentrations, suggesting a viable pathway for developing anti-inflammatory drugs .
  • Anticancer Activity:
    • Research on piperazine derivatives indicated that they could induce apoptosis in cancer cells through multiple pathways, including the modulation of kinase activity .

Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The compound’s structural analogues primarily differ in the substituents on the piperazine ring and the pyrimidine core. Below is a comparative analysis of selected compounds:

Physicochemical and Electronic Properties

  • Trifluoromethyl Group : Present in the target compound and analogues (e.g., ), this group enhances lipophilicity and metabolic stability.
  • Substituent Effects: Difluorophenyl (Target): Increases lipophilicity and may enhance π-π stacking in hydrophobic binding pockets. Sulfonyl (Compound 16): Improves solubility and may modulate target selectivity .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural trends from analogues suggest:

  • Piperazine Linkers : Flexibility improves binding to diverse targets (e.g., kinases, GPCRs).
  • Heterocyclic Cores: Pyrimidine (target) vs. thienopyrimidine () influence electronic distribution and target affinity.
  • Fluorine Substituents : Fluorine atoms (difluorophenyl, trifluoromethyl) enhance bioavailability and resistance to oxidative metabolism .

Preparation Methods

Piperazine Side-Chain Functionalization

Synthetic Routes to this compound

Route 1: Sequential Substitution on Pyrimidine

This route involves initial synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine, followed by displacement of the chlorine atom with 4-[(2,4-difluorophenyl)methyl]piperazine.

Coupling with 4-[(2,4-Difluorophenyl)Methyl]Piperazine

The substitution of the chlorine atom in 2-chloro-4-(trifluoromethyl)pyrimidine with 4-[(2,4-difluorophenyl)methyl]piperazine can be achieved under SNAr conditions. Search result demonstrates analogous reactions, such as the displacement of chlorine in 2-chloro-6-trifluoromethylpyridine with piperazine in acetonitrile at elevated temperatures. Applying these conditions, a mixture of 2-chloro-4-(trifluoromethyl)pyrimidine and 4-[(2,4-difluorophenyl)methyl]piperazine in acetonitrile or dimethylformamide (DMF), with potassium carbonate as a base, heated to 80–100°C for 12–24 hours, would facilitate the coupling. The reaction may proceed with yields comparable to the 81.4% reported in, contingent on the electronic effects of the pyrimidine ring.

Route 2: Pre-Functionalization of Piperazine Followed by Coupling

Optimization and Mechanistic Considerations

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile enhance SNAr reactivity by stabilizing transition states, as evidenced in for piperazine substitutions. Bases such as potassium carbonate or triethylamine neutralize HCl generated during substitution, driving the reaction to completion. In contrast, protic solvents like ethanol may slow the reaction but offer cost and safety advantages.

Temperature and Reaction Time

Elevated temperatures (70–100°C) are typically required for SNAr reactions involving chlorinated heterocycles. For example, documents reactions heated at 100°C overnight, while employs reflux conditions for pyrimidine syntheses. Extended reaction times (8–24 hours) ensure complete conversion, particularly for sterically hindered substrates.

Purification Strategies

Chromatographic purification on silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is commonly employed, as seen in. For crystalline intermediates, recrystallization from isopropanol or ethanol may enhance purity, as demonstrated in the isolation of 2-[2-[4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethyl]-1H-isoindole-1,3-dione.

Challenges and Alternative Approaches

Regioselectivity in Pyrimidine Substitution

The electronic nature of the pyrimidine ring influences substitution patterns. The trifluoromethyl group at position 4 is electron-withdrawing, activating position 2 toward nucleophilic attack. However, competing reactions at other positions (e.g., position 6 in tri-substituted pyrimidines) necessitate careful control of stoichiometry and reaction conditions.

Functional Group Compatibility

The stability of the (2,4-difluorophenyl)methyl group under SNAr conditions must be verified. Fluorinated aromatic rings are generally robust, but prolonged exposure to strong bases or high temperatures could lead to dehalogenation or hydrolysis.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine?

Answer:
The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : A nucleophilic substitution reaction between a halogenated pyrimidine (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine) and a piperazine derivative.

Functionalization : The piperazine nitrogen is alkylated with 2,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane is used to achieve >95% purity.
Key Considerations : Optimize reaction time (12-24 hrs) and temperature (80-100°C) to minimize side products. Monitor via TLC or HPLC .

Basic: How is structural characterization of this compound performed?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl at C4, piperazine integration). ¹⁹F NMR identifies fluorophenyl groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 429.1 g/mol) and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable): Resolves piperazine-pyrimidine dihedral angles and steric effects .

Advanced: How can researchers resolve contradictory bioactivity data in literature for this compound?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms. Validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS during experiments.
  • Structural Analogues : Compare with derivatives (e.g., replacing trifluoromethyl with methyl groups) to isolate pharmacophore contributions .

Advanced: What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP (<3) while retaining target affinity.
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots. Fluorine atoms at 2,4-positions enhance resistance to oxidative degradation .
  • Bioavailability : Formulate as nanocrystals or use prodrug approaches (e.g., ester prodrugs for enhanced absorption) .

Basic: What analytical techniques ensure purity and quality during synthesis?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
  • Elemental Analysis : Confirm C, H, N, F percentages within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

Advanced: How does this compound interact with serotonin/dopamine receptors, and how is selectivity achieved?

Answer:

  • Docking Studies : The piperazine moiety binds to conserved aspartate residues in GPCRs (e.g., 5-HT₁A). Trifluoromethyl groups enhance hydrophobic interactions in subpockets .
  • Selectivity Screening : Test against off-target receptors (e.g., α₁-adrenergic, D₂). Replace 2,4-difluorophenyl with bulkier groups (e.g., 3,5-dichloro) to reduce off-target binding .
  • Functional Assays : Measure inverse agonism vs. partial agonism using calcium flux or β-arrestin recruitment .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Short-Term : Store at -20°C in anhydrous DMSO (sealed under argon).
  • Long-Term : Lyophilize and store at -80°C in amber vials with desiccants (e.g., silica gel).
  • Stability Monitoring : Reassess purity via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes to identify flexible regions (e.g., piperazine rotation).
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at pyrimidine C4 enhance affinity for kinase targets) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for fluorine-to-chlorine substitutions at phenyl positions .

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